Home > Products > Screening Compounds P43580 > Rebamipide, (R)-
Rebamipide, (R)- - 111911-90-1

Rebamipide, (R)-

Catalog Number: EVT-366361
CAS Number: 111911-90-1
Molecular Formula: C19H15ClN2O4
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebamipide, specifically the (R)-enantiomer, is a gastroprotective agent primarily utilized in the treatment of gastric disorders, including gastritis and peptic ulcers. This compound is an amino acid derivative of 2-(1H)-quinolinone and is known for its ability to enhance mucosal defense mechanisms, promote healing of gastroduodenal ulcers, and provide protection against damage from non-steroidal anti-inflammatory drugs (NSAIDs) . The compound is marketed under various names, including Mucosta in Japan and Rebagen in South Korea and India .

Source and Classification

Rebamipide is classified as a small molecule drug and falls under several categories, including anti-ulcer agents, antioxidants, and gastrointestinal agents . It is categorized within organic compounds known as hippuric acids, which are characterized by a benzoyl group linked to the N-terminal of glycine .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rebamipide involves several chemical reactions that yield the final product through specific steps. One common method includes the reaction of 4-chlorobenzoyl chloride with amino acids to form the amide bond necessary for the structure of Rebamipide. The synthesis may also involve cyclization steps to incorporate the quinolinone moiety .

Recent studies have reported on novel pharmaceutical salts and solvates of Rebamipide, highlighting advancements in its synthesis that improve solubility and bioavailability. For instance, the preparation of potassium salts and ethanol solvates has been explored to enhance the pharmacokinetic properties of the compound .

Molecular Structure Analysis

Structure and Data

The molecular formula for Rebamipide is C19H15ClN2O4C_{19}H_{15}ClN_{2}O_{4}, with a molar mass of approximately 370.79 g/mol . The IUPAC name for this compound is 2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

The structural representation can be expressed as follows:

  • SMILES: OC(=O)C(CC1=CC(=O)NC2=C1C=CC=C2)NC(=O)C1=CC=C(Cl)C=C1
  • InChI: InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)

This structure features a quinolinone core with a chloro-substituted phenyl ring and an amide functional group that contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Rebamipide undergoes several chemical reactions that are crucial for its therapeutic effects. Notably, it acts as an inducer of cyclooxygenase 2 (COX2), which plays a role in mediating inflammation and mucosal defense mechanisms in the gastrointestinal tract .

Additionally, Rebamipide has demonstrated antioxidant properties by scavenging free radicals and protecting gastric mucosa from oxidative stress caused by NSAIDs . These chemical interactions are significant in understanding its mechanism of action as well as its therapeutic applications.

Mechanism of Action

Process and Data

The primary mechanism through which Rebamipide exerts its effects involves enhancing mucosal defense. It promotes the secretion of mucus and bicarbonate while stimulating epithelial cell proliferation . Furthermore, it activates genes responsible for COX2 synthesis, leading to increased production of prostaglandins that protect the gastric lining.

Studies have shown that Rebamipide not only protects against damage from NSAIDs but also aids in healing existing ulcers by reinforcing mucosal integrity . Its localized action minimizes systemic side effects while providing effective gastrointestinal protection.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of Rebamipide include:

  • State: Solid
  • Water Solubility: 0.0103 mg/mL
  • LogP: Approximately 2.32 to 2.76 (indicating moderate lipophilicity)
  • pKa: Strongest acidic pKa around 3.52
  • Polar Surface Area: 95.5 Ų
  • Rotatable Bond Count: 5
  • Bioavailability: Approximately 1 (indicating low absorption)

These properties suggest that while Rebamipide is relatively lipophilic, its low solubility may pose challenges for formulation development .

Applications

Scientific Uses

Rebamipide is primarily used in clinical settings for:

  • Gastritis Treatment: It helps alleviate symptoms associated with inflammation of the gastric lining.
  • Peptic Ulcer Healing: The compound promotes healing processes in gastroduodenal ulcers.
  • Protection Against NSAID-Induced Damage: It mitigates gastrointestinal damage caused by long-term NSAID use.

Research continues into additional applications of Rebamipide in treating various gastrointestinal disorders due to its protective properties and potential benefits in enhancing mucosal healing processes .

Pharmacological Profile of Rebamipide (R)-

Chemical Structure and Physicochemical Properties

Rebamipide, chemically designated as (2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a stereospecific molecule with the empirical formula C₁₉H₁₅ClN₂O₄ and a molecular weight of 370.79 g/mol. Its structure features a quinolinone core linked to a chlorobenzoyl group via a chiral α-amino acid chain, with the biologically active (R)-enantiomer exhibiting superior therapeutic efficacy. Key physicochemical properties include [3] [6] [10]:

  • Solubility: Poorly water-soluble (pKa = 3.38) due to its lipophilic nature, limiting absorption in acidic gastric environments.
  • Crystallinity: Exists as a white, odorless, crystalline powder.
  • Thermodynamic stability: Degradation occurs at temperatures >150°C.

Table 1: Physicochemical Properties of Rebamipide (R)-

PropertyValue/Description
Molecular FormulaC₁₉H₁₅ClN₂O₄
Melting Point>150°C (decomposes)
pKa3.38
Solubility in WaterLow (0.0103 mg/mL predicted)
LogP (Partition Coefficient)2.76 (predicted)

Mechanism of Action: Multifactorial Pathways

Prostaglandin Synthesis and Cyclooxygenase-2 (COX-2) Induction

Rebamipide induces transcriptional activation of COX-2 in gastric epithelial cells, a pivotal enzyme for prostaglandin E₂ (PGE₂) synthesis. Studies using rat gastric mucosal (RGM1) cells demonstrate:

  • Time-/dose-dependence: COX-2 mRNA and protein expression peaks within 4–6 hours post-administration, declining after 24 hours. PGE₂ production correlates dose-dependently with COX-2 induction [1] [5].
  • COX-1 independence: Rebamipide does not alter constitutive COX-1 expression, minimizing risks of thromboxane-related homeostasis disruption [1].
  • Downstream effects: COX-2-derived PGE₂ enhances mucosal blood flow, mucus secretion, and epithelial restitution. Rebamipide further suppresses 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme catabolizing PGE₂, thereby amplifying bioactive PGE₂ tissue concentrations by 1.4-fold [5] [6].

Table 2: Rebamipide's Modulation of Prostaglandin Pathways

TargetEffectFunctional Outcome
COX-2 gene promoterTranscriptional activation ↑ PGE₂ synthesis (dose-dependent)
15-PGDH mRNA89% suppression (100 mg/kg dose) ↑ Tissue PGE₂ bioavailability
COX-1 expressionNo changeMaintenance of homeostatic prostaglandins

Reactive Oxygen Species (ROS) Scavenging and Anti-Inflammatory Effects

Rebamipide acts as a potent hydroxyl radical scavenger, mitigating oxidative stress and inflammation:

  • Neutrophil suppression: Inhibits neutrophil activation and infiltration (measured via myeloperoxidase activity), reducing ROS generation in gastric and hepatic tissues [5] [9].
  • Cytokine modulation: Downregulates pro-inflammatory mediators (TNF-α, IFN-γ, ICAM-1) by inhibiting nuclear factor-kappa B (NF-κB) nuclear translocation. In hepatic ischemia/reperfusion models, rebamipide reduced TNF-α by >50% via p38 MAPK inhibition [9].
  • Antioxidant enhancement: Elevates tissue total antioxidant capacity and curtails lipid peroxidation (e.g., 40% reduction in malondialdehyde) [9].

Mucin Production and Epithelial Barrier Enhancement

Rebamipide fortifies the gastric mucosal barrier through:

  • Mucin upregulation: Stimulates synthesis of mucus glycoproteins (e.g., MUC5AC) via activation of extracellular signal-regulated kinases 1/2 (ERK1/2) [6] [8].
  • Tight junction reinforcement: Preserves zonula occludens-1 (ZO-1) distribution, preventing aspirin-induced tight junction disruption and maintaining epithelial integrity [6].
  • Cytoprotective gene induction: Activates genes encoding angiogenic growth factors (e.g., VEGF), accelerating microvascular repair and ulcer healing [6] [7].

Pharmacokinetics and Metabolism

Absorption, Distribution, and Plasma Protein Binding

  • Absorption: Rebamipide exhibits biphasic absorption due to pH-dependent solubility. Initial peak plasma concentration (Cₘₐₓ) occurs at ~2 hours post-dose, with a secondary peak at 4–5 hours reflecting intestinal absorption. Food intake delays but does not reduce overall bioavailability [3] [6] [10].
  • Distribution: High plasma protein binding (98.4–98.6%) confines free drug to <2%. Tissue distribution studies in rats show highest concentrations in the stomach, intestines, liver, and kidneys. Semen accumulation occurs at levels exceeding plasma [3] [6].

Hepatic Metabolism via CYP3A4 and Metabolite Profiles

Rebamipide undergoes minimal first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4):

  • Major metabolites: 8-hydroxyrebamipide (principal) and 6-hydroxyrebamipide. Kinetic studies in human liver microsomes show Kₘ = 1.35 mM for 8-hydroxylation [2] [6].
  • CYP3A4 specificity: Troleandomycin (CYP3A4 inhibitor) and anti-CYP3A4 antibodies suppress >90% of metabolite formation. Other CYP isoforms (CYP1A2, 2C9, 2D6) show negligible involvement [2].
  • Drug interaction potential: Rebamipide (0.5 mM) does not inhibit major CYP enzymes, indicating low interaction risk [2] [6].

Table 3: Metabolic Profile of Rebamipide

ParameterValue
Primary Metabolizing EnzymeCYP3A4
Major Metabolites8-hydroxyrebamipide (70–80%)
6-hydroxyrebamipide (20–30%)
CYP Inhibition PotentialNone (all isoforms unaffected)

Elimination Pathways and Half-Life Dynamics

  • Elimination: Renal excretion accounts for ~10% of unchanged drug. Fecal elimination predominates (90%) via biliary secretion of metabolites.
  • Half-life: Plasma elimination half-life is ~1.5–2 hours, supporting thrice-daily dosing. No accumulation occurs with repeated administration [3] [6] [10].

Properties

CAS Number

111911-90-1

Product Name

Rebamipide, (R)-

IUPAC Name

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1

InChI Key

ALLWOAVDORUJLA-MRXNPFEDSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.